molecular formula C5H6F3N3 B2814407 C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine CAS No. 2416146-09-1

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine

Cat. No.: B2814407
CAS No.: 2416146-09-1
M. Wt: 165.119
InChI Key: QRGLCNKALVZOQQ-UHFFFAOYSA-N
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Description

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting hydrazine hydrate with 1,1,1-trifluoro-2,4-pentanedione under reflux conditions yields 2-trifluoromethyl-2H-pyrazole.

    Introduction of the Methylamine Group: The pyrazole derivative is then subjected to a nucleophilic substitution reaction with methylamine. This can be achieved by reacting the pyrazole compound with formaldehyde and methylamine in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Material Science: It is investigated for its properties in the synthesis of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methanol: This compound has a hydroxyl group instead of a methylamine group.

    C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-ethylamine: This compound has an ethylamine group instead of a methylamine group.

Uniqueness

C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine is unique due to its specific combination of a trifluoromethyl group and a methylamine group attached to a pyrazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2-(trifluoromethyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)11-4(3-9)1-2-10-11/h1-2H,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGLCNKALVZOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416146-09-1
Record name 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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